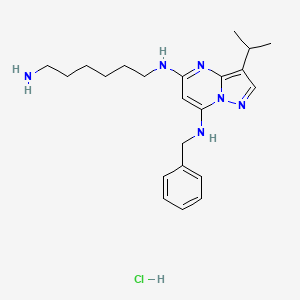
BS-181 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BS-181 hydrochloride is a selective cyclin-dependent kinase inhibitor . It is a Cdk7 inhibitor that blocks the activity of Cdk-activating kinase with an IC 50 value of 21 nM . It inhibits Cdk2 at a concentration 35-fold higher than that of Cdk7 . BS-181 has been shown to inhibit the phosphorylation of Cdk7 substrates, to promote cell cycle arrest and apoptosis, to inhibit the growth of cancer cell lines in vitro, and to inhibit the growth of MCF-7 human xenografts in nude mice .
Molecular Structure Analysis
The molecular formula of BS-181 hydrochloride is C22H32N6• HCl . The InChi Code is InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3, (H,24,27);1H .
Chemical Reactions Analysis
BS-181 hydrochloride is a highly selective CDK7 inhibitor with IC50 of 21 nM, and > 40-fold selective for CDK7 than CDK1, 2, 4, 5, 6, or 9 .
Physical And Chemical Properties Analysis
The molecular formula of BS-181 hydrochloride is C22H32N6• HCl . The formula weight is 417.0 . It is a crystalline solid . The solubility in DMF is 5 mg/mL, in DMSO is 25 mg/mL, in Ethanol is 12 mg/mL, and in PBS (pH 7.2) is 10 mg/mL .
Applications De Recherche Scientifique
Anticancer Agent Development
BS-181 HCl has shown potential as an anticancer agent due to its ability to inhibit CDK7, a cyclin-dependent kinase involved in cell cycle regulation. Its high selectivity for CDK7 makes it a promising candidate for targeted cancer therapies, aiming to halt tumor growth by disrupting cell proliferation and inducing apoptosis .
Cell Cycle Regulation Studies
As a potent CDK7 inhibitor, BS-181 HCl is used in research to understand the role of CDKs in cell cycle regulation. By inhibiting CDK7, researchers can study the effects on cell cycle progression and identify potential therapeutic targets for diseases characterized by uncontrolled cell division .
Gene Expression Research
CDK7 plays a crucial role in regulating gene expression through its involvement in RNA polymerase II activation. BS-181 HCl’s inhibition of CDK7 allows scientists to investigate the mechanisms of transcription regulation and how alterations in this process may contribute to various diseases .
Apoptosis Mechanism Exploration
Research into apoptosis, or programmed cell death, benefits from compounds like BS-181 HCl that can induce apoptosis in cancer cells. By studying how BS-181 HCl promotes apoptosis through CDK7 inhibition, researchers gain insights into the cellular pathways that could be targeted to treat cancers .
Preclinical Development Studies
BS-181 HCl is currently undergoing preclinical development, with studies focusing on its pharmacokinetics, efficacy, and safety profile as an anticancer agent. These studies are crucial for advancing BS-181 HCl towards clinical trials .
Kinase Selectivity Profiling
The high degree of selectivity of BS-181 HCl for CDK7 over other kinases makes it a valuable tool for kinase profiling studies. Researchers use it to understand the specificity of kinase inhibitors and their potential off-target effects .
Safety And Hazards
Propriétés
IUPAC Name |
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIJWMOQODWNFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BS-181 hydrochloride | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid](/img/structure/B560039.png)
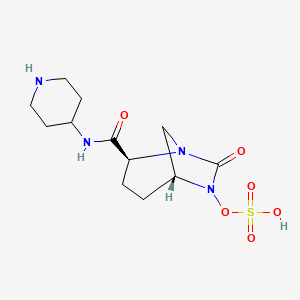
![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)
![butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate](/img/structure/B560043.png)
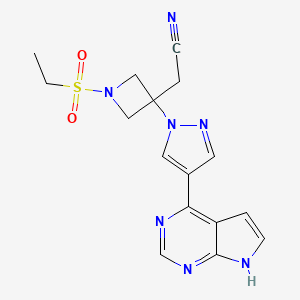
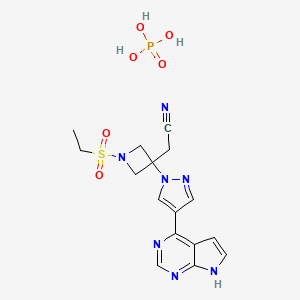
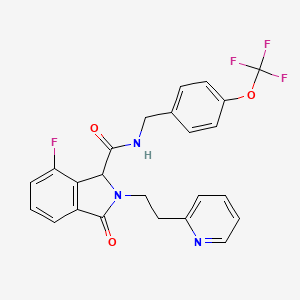
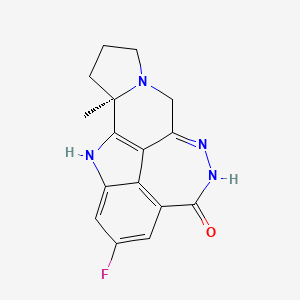
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one](/img/structure/B560055.png)
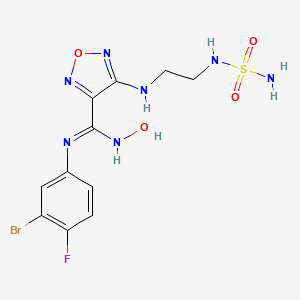
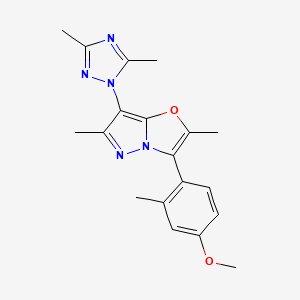
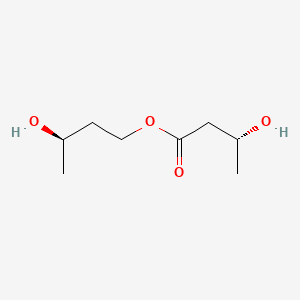
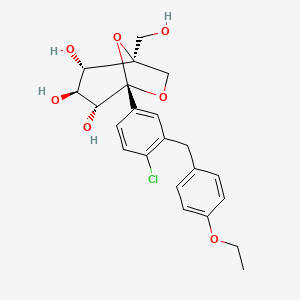
![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)